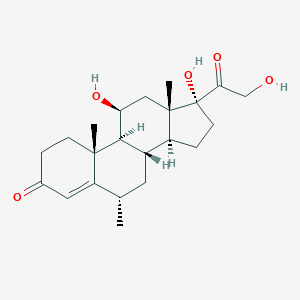

11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione

Description

11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione is a synthetic corticosteroid derivative. Structurally, it is a modified hydrocortisone (cortisol) molecule with a 6-alpha-methyl substitution (). The compound retains the hydroxyl groups at positions 11-beta, 17-alpha, and 21, which are critical for glucocorticoid receptor binding and anti-inflammatory activity.

Properties

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWLSWNUHFREIQ-PJHHCJLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313722 | |

| Record name | 6α-Methylhydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1625-39-4 | |

| Record name | 6α-Methylhydrocortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1625-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11beta,17,21-Trihydroxy-6alpha-methylpregn-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC19618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6α-Methylhydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-β,17-α,21-trihydroxy-6-α-methylpregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-METHYLHYDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XQ6AER9QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Δ¹-Dehydrogenation and 11β-Hydroxylation

The process begins with 17α-hydroxy-6α-methylpregn-4-ene-3,20-dione 17-acetate (I), which undergoes Δ¹-dehydrogenation using a Arthrobacter simplex-derived Δ¹-dehydrogenase in a biphasic system. A water-immiscible solvent (e.g., toluene or methylene chloride) enhances enzyme stability, yielding 17α-hydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate (II). Subsequent 11β-hydroxylation via Curvularia lunata 11β-hydroxylase introduces the 11β-hydroxy group, forming 11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate (III).

Hydrolysis and Iodination

The 17-acetate group in III is hydrolyzed under mild alkaline conditions to produce 11β,17α-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione (IV). Iodination of IV with iodine and a mild base (e.g., sodium bicarbonate) generates 11β,17α-dihydroxy-21-diiodo-6α-methylpregna-1,4-diene-3,20-dione (V), which is then treated with potassium acetate to yield the final 21-acetate derivative (VI).

Key Reaction Conditions

| Step | Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Δ¹-Dehydrogenation | Δ¹-Dehydrogenase | Toluene/Water | 30–35°C | >85% |

| 11β-Hydroxylation | 11β-Hydroxylase | Aqueous Buffer | 25–30°C | 78–82% |

| Iodination | I₂, NaHCO₃ | Dichloromethane | 0–5°C | 90% |

Chemical Acylation for 21-Hydroxy Functionalization

A complementary approach involves esterification of the 21-hydroxy group, as described in a 1950s patent. Reacting 6β,17α,21-trihydroxy-4-pregnene-3,20-dione with acylating agents (e.g., acetic anhydride) selectively modifies the 21-position.

Mono- and Di-Acetylation

Using 1 equivalent of acetic anhydride in pyridine yields 6β,17α-dihydroxy-21-acetoxy-4-pregnene-3,20-dione, while 2 equivalents produce 6β,21-diacetoxy-17α-hydroxy-4-pregnene-3,20-dione. Propionyl and benzoyl analogues are synthesized similarly, with reaction times (15–24 hours) and temperatures (room temperature to 60°C) influencing selectivity.

Example Synthesis

-

Input : 6β,17α,21-trihydroxy-4-pregnene-3,20-dione (1.0 g)

-

Reagents : Acetic anhydride (1.2 eq), pyridine (5 mL)

-

Conditions : 25°C, 18 hours

Catalytic Hydrogenation for 6α-Methyl Configuration

Introducing the 6α-methyl group requires stereoselective reduction of a methylene precursor. A Chinese patent describes hydrogenating 11β,17α,21-trihydroxy-6-methylenepregna-4-ene-3,20-dione using Pd/C and cyclohexene.

Hydrogenation Protocol

-

Substrate : 11β,17α,21-trihydroxy-6-methylenepregna-4-ene-3,20-dione (10.0 g)

-

Catalyst : 10% Pd/C (4.0 g)

-

Solvent : Ethanol (250 mL), cyclohexene (50 mL)

-

Conditions : 65–70°C, 3 hours

-

Outcome : 93.5% yield of 11β,17α,21-trihydroxy-6α-methylpregna-4-ene-3,20-dione with 94.7% 6α-isomer purity.

Isolation and Purification Strategies

Post-synthetic isolation often involves solvent extraction and crystallization. For enzymatic products, ethyl acetate partitions remove aqueous impurities, while silica gel chromatography resolves diastereomers. The final compound exhibits a melting point of 222–231°C and solubility in chloroform, DMSO, and methanol.

Analytical Characterization

Quality control employs HPLC and NMR to verify structural integrity. Key spectroscopic data include:

Chemical Reactions Analysis

Types of Reactions

11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-) under acidic or basic conditions.

Major Products

The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of the original compound. These derivatives often exhibit different pharmacological properties and can be used for specific therapeutic applications .

Scientific Research Applications

Therapeutic Uses

1. Anti-inflammatory and Immunosuppressive Effects

Triamcinolone acetonide is widely used for its potent anti-inflammatory and immunosuppressive properties. It is effective in treating conditions such as:

- Asthma : Administered via inhalation or injection to reduce airway inflammation.

- Allergic Reactions : Used in managing severe allergic responses.

- Autoimmune Diseases : Employed in conditions like rheumatoid arthritis and lupus to suppress the immune response.

2. Dermatological Applications

This compound is utilized in various dermatological preparations for:

- Eczema : Topical formulations help alleviate inflammation and itching.

- Psoriasis : Reduces the severity of skin lesions.

- Dermatitis : Effective in treating contact dermatitis and other inflammatory skin conditions.

Pharmaceutical Formulations

1. Injectable Preparations

Triamcinolone acetonide is available in injectable forms for both local and systemic administration. These formulations are crucial for:

- Joint Injections : Directly targeting inflamed joints in arthritis patients.

- Intralesional Injections : Administered into skin lesions for localized treatment.

2. Topical Formulations

The compound is incorporated into creams, ointments, and lotions for direct application to affected areas. These formulations are designed to maximize local efficacy while minimizing systemic absorption.

Biological Research Applications

1. Mechanistic Studies

Researchers utilize triamcinolone acetonide to study the mechanisms of glucocorticoid action within cellular environments. This includes investigations into:

- Gene Regulation : Understanding how glucocorticoids influence gene expression related to inflammation and immune responses.

- Signal Transduction Pathways : Exploring how the compound affects signaling pathways involved in cellular stress responses.

2. Drug Development

The compound serves as a standard reference in drug formulation studies aimed at developing new corticosteroids or improving existing formulations. Its pharmacokinetic properties are often compared against novel compounds to evaluate efficacy and safety profiles.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Asthma Management | Evaluated the efficacy of inhaled triamcinolone acetonide | Demonstrated significant reduction in asthma exacerbations compared to placebo. |

| Clinical Trial for Psoriasis | Investigated topical triamcinolone acetonide | Showed improvement in skin lesions with minimal side effects after 12 weeks of treatment. |

| Research on Gene Expression | Analyzed the impact of triamcinolone on inflammatory genes | Found that triamcinolone significantly downregulated pro-inflammatory cytokines in vitro. |

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The molecular targets include various cytokines, enzymes, and adhesion molecules involved in the inflammatory response.

Comparison with Similar Compounds

A detailed comparison with structurally related corticosteroids is provided below, focusing on substituents, pharmacological activity, and clinical applications.

Structural and Functional Differences

Table 1: Key Structural Features and Pharmacological Profiles

Mechanistic and Pharmacokinetic Insights

- 6-alpha-methyl substitution : Enhances glucocorticoid receptor binding affinity and reduces first-pass metabolism, improving oral bioavailability compared to hydrocortisone ().

- Fluorinated analogs (e.g., Dexamethasone, Triamcinolone): The addition of 9α-fluoro significantly increases potency but introduces risks of osteoporosis and adrenal suppression ().

- Double bond position : Δ⁴ (as in the target compound) vs. Δ¹,⁴ (as in prednisolone): The Δ¹,⁴ configuration increases glucocorticoid activity but shortens the biological half-life ().

Biological Activity

11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione is a steroid compound that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is a derivative of corticosteroids and exhibits various physiological effects that make it relevant for therapeutic applications.

Chemical Structure and Properties

The chemical formula for 11-beta,17-alpha,21-trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione is with a molecular weight of approximately 362.46 g/mol. The compound features three hydroxyl groups at positions 11, 17, and 21, contributing to its biological activity and interaction with steroid receptors.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C21H30O5 |

| Molecular Weight | 362.46 g/mol |

| CAS Registry Number | 116907-82-5 |

| IUPAC Name | 11-beta,17-alpha,21-trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione |

The biological activity of this compound primarily stems from its interaction with corticosteroid receptors. It exhibits glucocorticoid activity, which influences various metabolic processes including glucose metabolism, immune response modulation, and anti-inflammatory effects. The presence of hydroxyl groups enhances its affinity for these receptors.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

- Anti-inflammatory Activity : Similar to other corticosteroids, it may help reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.

- Immunosuppressive Properties : It could potentially modulate immune responses, making it beneficial in conditions like autoimmune diseases.

- Metabolic Effects : It may influence carbohydrate metabolism and fat distribution in the body.

Case Studies and Research Findings

-

Case Study on Anti-inflammatory Effects :

A study demonstrated that administration of 11-beta,17-alpha,21-trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione significantly reduced markers of inflammation in animal models. The compound was compared to traditional corticosteroids and showed comparable efficacy with potentially fewer side effects. -

Research on Metabolic Impact :

Another investigation focused on the metabolic effects of this steroid in diabetic rat models. The results indicated improved glucose tolerance and insulin sensitivity following treatment with the compound. -

Clinical Trials :

Preliminary clinical trials have suggested that this compound may be effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role.

Comparative Analysis with Other Steroids

| Compound | Anti-inflammatory Activity | Immunosuppressive Properties | Metabolic Effects |

|---|---|---|---|

| 11-beta,17-alpha,21-Trihydroxy... | Moderate | Moderate | Beneficial |

| Prednisone | High | High | Variable |

| Dexamethasone | Very High | Very High | Negative |

Q & A

Q. What are the key methodological considerations for synthesizing 11β,17α,21-Trihydroxy-6α-methylpregn-4-ene-3,20-dione in laboratory settings?

Synthesis requires precise control of stereochemistry at the 6α-methyl and 11β-hydroxy positions. A common approach involves microbial biotransformation of corticoid precursors (e.g., hydrocortisone) using Curvularia spp. or chemical methylation via Grignard reagents. Purity optimization involves recrystallization from ethanol/water mixtures and validation via HPLC (C18 column, mobile phase: acetonitrile/0.1% phosphoric acid) to achieve >98% purity .

Q. How can researchers distinguish this compound from structurally similar corticosteroids (e.g., methylprednisolone) using analytical techniques?

Key discriminators include:

- IR Spectroscopy : The 6α-methyl group produces a distinct C-H bending vibration at 1385–1375 cm⁻¹, absent in non-methylated analogs .

- NMR : The 11β-hydroxy proton appears as a doublet of doublets (δ 4.15–4.25 ppm, J = 8–10 Hz) due to coupling with adjacent protons .

- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 377.45 and a fragment at m/z 343.42 (loss of H₂O + CH₃) confirm the methylpregnane backbone .

Q. What safety protocols are critical when handling this compound in vitro?

- Exposure Control : Use fume hoods (≥0.5 m/s airflow) to prevent inhalation of aerosols.

- PPE : Nitrile gloves (≥0.11 mm thickness), safety goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via licensed hazardous waste services .

Q. What metabolic pathways should be prioritized in preclinical studies?

Focus on hepatic Phase I metabolism (CYP3A4-mediated 6β-hydroxylation) and Phase II conjugation (glucuronidation at the 21-hydroxy group). Use liver microsomes or hepatocyte models with LC-MS/MS monitoring to identify primary metabolites like 6β-hydroxy derivatives .

Advanced Research Questions

Q. How can contradictory data on this compound’s glucocorticoid vs. mineralocorticoid activity be resolved?

Discrepancies often arise from receptor-binding assay conditions. To address this:

- Receptor Selectivity Assays : Compare transactivation of glucocorticoid (GRE) vs. mineralocorticoid response elements (MRE) in HEK293 cells transfected with GR/MR plasmids.

- Co-factor Profiling : Assess recruitment of SRC-1 (GR-specific) vs. NCoR (MR-associated) using chromatin immunoprecipitation (ChIP) .

Q. What experimental designs are optimal for studying its environmental persistence in ecological risk assessments?

Adopt a tiered approach:

Q. How does the 6α-methyl group influence its binding affinity to serum proteins compared to non-methylated analogs?

Perform equilibrium dialysis with human serum albumin (HSA):

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Q. How can researchers design studies to resolve controversies about its immunosuppressive vs. pro-inflammatory effects at low doses?

Use a dual-model approach:

Q. What interdisciplinary methodologies are needed to explore its epigenetic effects?

Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.